molecular formula C13H10FN3O2S B11200090 2-[(3-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine

2-[(3-fluorobenzyl)sulfonyl]-3H-imidazo[4,5-b]pyridine

Cat. No.: B11200090
M. Wt: 291.30 g/mol
InChI Key: MQPHYVBELXOTMA-UHFFFAOYSA-N
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Description

2-[(3-Fluorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by the presence of a fluorophenyl group attached to a methanesulfonyl moiety, which is further connected to an imidazo[4,5-b]pyridine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-fluorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-fluorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

2-[(3-fluorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-fluorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-fluorophenyl)methanesulfonyl]-3H-imidazo[4,5-b]pyridine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C13H10FN3O2S

Molecular Weight

291.30 g/mol

IUPAC Name

2-[(3-fluorophenyl)methylsulfonyl]-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C13H10FN3O2S/c14-10-4-1-3-9(7-10)8-20(18,19)13-16-11-5-2-6-15-12(11)17-13/h1-7H,8H2,(H,15,16,17)

InChI Key

MQPHYVBELXOTMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CS(=O)(=O)C2=NC3=C(N2)C=CC=N3

Origin of Product

United States

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